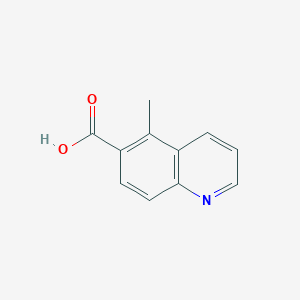

5-Methylquinoline-6-carboxylic acid

Description

Significance of Nitrogen Heterocycles in Contemporary Organic Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure composed of carbon atoms and at least one nitrogen atom. These structures are of paramount importance in organic chemistry, primarily due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. The incorporation of a nitrogen atom into a cyclic system imparts unique chemical and physical properties, including basicity, the ability to participate in hydrogen bonding, and diverse reactivity patterns. These characteristics make nitrogen heterocycles versatile building blocks in the synthesis of complex molecules with a wide array of biological activities.

The Quinoline (B57606) Moiety as a Prominent Privileged Scaffold in Chemical Design

The quinoline moiety, a bicyclic aromatic nitrogen heterocycle, is considered a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity. The rigid and planar structure of the quinoline ring, combined with its ability to be functionalized at various positions, allows for the precise spatial arrangement of substituents to optimize interactions with biological macromolecules. Numerous drugs across different therapeutic areas, including antimalarial, antibacterial, and anticancer agents, are based on the quinoline scaffold, underscoring its significance in drug discovery and development.

Positional Isomerism and Functionalization Diversity within Quinoline Carboxylic Acids

Quinoline carboxylic acids are a class of quinoline derivatives characterized by the presence of a carboxylic acid group attached to the quinoline ring. The specific position of the carboxylic acid group, as well as other substituents on the quinoline core, gives rise to a vast number of positional isomers, each with distinct electronic and steric properties. This positional isomerism is a critical determinant of a molecule's biological activity and chemical reactivity.

For instance, the reactivity of methylquinolines in C-H bond activation reactions is highly dependent on the position of the methyl group. Studies have shown that 3-, 4-, and 5-methylquinoline (B1294701) undergo rhodium-promoted C-H activation at the C2 position, while 2-, 6-, and 7-methylquinoline are activated at the C4 position. nih.govacs.org This highlights how subtle changes in substituent positioning can direct the course of a chemical reaction.

The introduction of a carboxylic acid group further enhances the functionalization diversity of the quinoline scaffold. The carboxylic acid moiety can act as a handle for further synthetic modifications, such as esterification or amidation, allowing for the creation of extensive libraries of derivatives for biological screening. nih.gov

Table 1: Comparison of Methylquinoline Isomer Reactivity in C-H Activation

| Methylquinoline Isomer | Position of C-H Activation |

| 2-Methylquinoline | C4 |

| 3-Methylquinoline | C2 |

| 4-Methylquinoline | C2 |

| 5-Methylquinoline | C2 |

| 6-Methylquinoline (B44275) | C4 |

| 7-Methylquinoline | C4 |

| 8-Methylquinoline | Mixture of C2 and C4 |

Data sourced from research on rhodium-promoted C-H bond activation. nih.govacs.org

Overview of Research Trajectories for Quinoline Carboxylic Acids, with a Focus on 5-Methylquinoline-6-carboxylic Acid

Research into quinoline carboxylic acids is multifaceted, with significant efforts directed towards the synthesis of novel derivatives and the evaluation of their biological activities. researchgate.net The general synthetic strategies to access the quinoline core include well-established named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. pharmaguideline.com Functionalization of the pre-formed quinoline ring is another key approach to introduce desired substituents.

This compound (CAS No: 1824316-41-7) is a specific isomer within this class of compounds. While extensive research on many quinoline carboxylic acid derivatives has been published, detailed studies focusing solely on this compound are limited in the publicly available scientific literature. However, its structural features suggest several potential research trajectories.

Table 2: Chemical Identity of this compound

| Property | Value |

| CAS Number | 1824316-41-7 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

The presence of the methyl group at the 5-position and the carboxylic acid at the 6-position offers distinct steric and electronic properties compared to other isomers. Based on the known reactivity of 5-methylquinoline, which directs C-H activation to the C2 position, it can be inferred that this compound could serve as a unique building block for the synthesis of novel C2-functionalized quinoline derivatives. nih.govacs.org The carboxylic acid group at the 6-position provides a convenient site for further derivatization, enabling the exploration of structure-activity relationships in various biological contexts.

Structure

3D Structure

Properties

CAS No. |

1824316-41-7 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

5-methylquinoline-6-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-7-8-3-2-6-12-10(8)5-4-9(7)11(13)14/h2-6H,1H3,(H,13,14) |

InChI Key |

LOJJGZZLTVOQNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC=N2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methylquinoline 6 Carboxylic Acid and Analogues

Strategies for Quinoline (B57606) Core Construction and Methyl Group Introduction

The formation of the quinoline ring system is a foundational step in the synthesis of 5-methylquinoline-6-carboxylic acid. Over the years, numerous methods have been developed, each with its own advantages and limitations.

Traditional Cyclization Approaches (e.g., Pfitzinger, Doebner–von Miller, Conrad–Limpach, Combes Methodologies)

Classical named reactions remain a cornerstone for quinoline synthesis, providing reliable routes to the core structure. jptcp.com

Pfitzinger Reaction: This method involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of the isatin's amide bond to form a keto-acid, which then condenses with the carbonyl compound to form an imine and subsequently an enamine. wikipedia.org Cyclization and dehydration of the enamine intermediate lead to the final quinoline product. wikipedia.org

Doebner–von Miller Reaction: This reaction, also known as the Skraup-Doebner-von Miller synthesis, utilizes anilines and α,β-unsaturated carbonyl compounds to produce quinolines. iipseries.orgsynarchive.comwikipedia.org The reaction is typically catalyzed by acid and involves the conjugate addition of the aniline (B41778) to the unsaturated carbonyl compound. acs.orgnih.gov A proposed mechanism involves a fragmentation-recombination pathway of the initial adduct. acs.orgnih.gov

Conrad–Limpach Synthesis: In this approach, anilines are condensed with β-ketoesters to form 4-hydroxyquinolines. synarchive.comwikipedia.org The reaction proceeds via a Schiff base intermediate, which undergoes an electrocyclic ring-closing reaction at high temperatures. wikipedia.org The product often exists predominantly in the 4-quinolone tautomeric form. wikipedia.org

Combes Quinoline Synthesis: This method is characterized by the acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines. iipseries.orgwikiwand.comwikipedia.org The reaction mechanism involves the formation of a Schiff base, followed by an intramolecular electrophilic substitution to close the pyridine (B92270) ring. wikipedia.orgresearchgate.net The regioselectivity of the cyclization is influenced by both steric and electronic effects of the substituents. wikiwand.com

| Reaction | Reactants | Product Type | Key Features |

| Pfitzinger | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acids | Base-catalyzed condensation. wikipedia.orgresearchgate.net |

| Doebner–von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted quinolines | Acid-catalyzed, often involves in-situ formation of the unsaturated carbonyl. iipseries.orgsynarchive.com |

| Conrad–Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines | High-temperature cyclization of a Schiff base intermediate. synarchive.comwikipedia.org |

| Combes | Aniline, β-Diketone | 2,4-Disubstituted quinolines | Acid-catalyzed condensation and cyclization. iipseries.orgwikiwand.comwikipedia.org |

Modern One-Pot Synthesis Protocols for Substituted Quinoline Systems

To improve efficiency and sustainability, modern synthetic chemistry has moved towards one-pot reactions that combine multiple steps without isolating intermediates. A notable example is a one-pot Friedländer quinoline synthesis. nih.govorganic-chemistry.org This method involves the reduction of an o-nitroarylcarbaldehyde to an o-aminoarylcarbaldehyde using iron in the presence of aqueous hydrochloric acid, followed by an in-situ condensation with a ketone or aldehyde to yield the quinoline. nih.govorganic-chemistry.org This approach is advantageous due to the use of inexpensive reagents and its tolerance of a wide range of functional groups. organic-chemistry.org Other modern approaches include copper-catalyzed reactions of saturated ketones and anthranils, and cobalt-catalyzed cyclizations of 2-aminoaryl alcohols with ketones. mdpi.com

Carboxylic Acid Group Incorporation and Post-Cyclization Modification

Once the substituted quinoline core is established, the next critical step is the introduction or unmasking of the carboxylic acid group at the 6-position.

Oxidative Approaches for Carboxylic Acid Formation from Methyl Precursors

A common strategy for introducing a carboxylic acid group is the oxidation of a precursor methyl group. The oxidation of a methyl group on the quinoline ring to a carboxylic acid can be challenging due to the stability of the heterocyclic system. pvamu.edu While traditional oxidizing agents like chromic acid and potassium permanganate (B83412) have been used, they can lead to poor yields or undesired side reactions. pvamu.edutandfonline.com

A more effective method involves the use of nickel peroxide in an aqueous basic solution. tandfonline.comtandfonline.com This reagent has been shown to oxidize methylquinolines to their corresponding carboxylic acids in high yield at room temperature. tandfonline.com For instance, 2-methylquinoline-3-carboxylic acid can be quantitatively converted to quinoline-2,3-dicarboxylic acid using this method. tandfonline.com

| Oxidizing Agent | Substrate | Product | Conditions | Yield |

| Nickel Peroxide | 2-methylquinoline-3-carboxylic acid | quinoline-2,3-dicarboxylic acid | Aqueous NaOH, 25°C, 12h | Quantitative tandfonline.com |

| Nickel Peroxide | 3-methyl-2-carboxylic acid | quinoline-2,3-dicarboxylic acid | Aqueous base | 75% tandfonline.com |

Ester Hydrolysis and Carboxylic Acid Unveiling Techniques

An alternative to direct oxidation is the synthesis of a quinoline ester followed by hydrolysis to the carboxylic acid. Ester hydrolysis can be performed under either acidic or basic conditions. orgoreview.comlibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst like sulfuric acid. orgoreview.comyoutube.com To drive the reaction to completion, an excess of water can be used, or the alcohol byproduct can be removed as it forms. orgoreview.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.com

Base-Promoted Hydrolysis (Saponification): This method is generally preferred as it is irreversible. britannica.com The ester is treated with a base, such as sodium hydroxide, which acts as a better nucleophile than water. orgoreview.com The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. britannica.com

Palladium-Catalyzed Decarbonylative Methylation of Aryl Carboxylic Acids

A less conventional but innovative approach for the potential synthesis of methylated quinolines involves the palladium-catalyzed decarbonylative methylation of aryl carboxylic acids. rsc.orgrsc.org This method uses a palladium catalyst, such as Pd(OAc)₂, with a suitable ligand like XantPhos, and a methylating agent like trimethylboroxine. rsc.orgbohrium.com This reaction is significant as it allows for the direct conversion of a carboxylic acid group into a methyl group, offering a different synthetic route where the carboxylic acid is a precursor to the methyl group. rsc.orgdntb.gov.ua The reaction is compatible with a range of carboxylic acids and has been demonstrated on bioactive molecules. rsc.org This strategy could be envisioned in a retrosynthetic sense, where a quinoline-5-carboxylic acid-6-carboxylic acid precursor could be selectively decarboxylated and methylated.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral quinoline derivatives is a significant area of research, driven by the importance of enantiomerically pure compounds in pharmaceuticals and as ligands in asymmetric catalysis. While specific methods for the stereoselective synthesis of this compound are not extensively detailed in the reviewed literature, the principles can be inferred from the synthesis of other chiral quinoline analogues. The development of asymmetric Friedländer reactions, for instance, has paved the way for producing chiral quinolines. nih.gov This approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a carbonyl compound, where the stereoselectivity is induced by a chiral catalyst. nih.govresearchgate.net

Innovations in this field have focused on creating enantioselective outcomes, which are crucial for developing drugs with specific stereochemistry. The mechanism of these reactions typically involves the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration to yield the quinoline ring system. nih.gov The success of stereoselective synthesis hinges on the catalyst's ability to control the spatial arrangement of the reactants during the key bond-forming steps.

Research into the asymmetric synthesis of quinoline derivatives has explored various catalytic systems to achieve high enantioselectivity. Although the synthesis of chiral analogues of this compound is a specific challenge, the broader advancements in asymmetric catalysis for quinoline synthesis provide a foundational framework.

Table 1: Catalytic Approaches for Asymmetric Quinoline Synthesis

| Catalytic Approach | Catalyst Type | Key Features |

| Asymmetric Friedländer Reaction | Chiral Catalysts | Enables the synthesis of chiral quinolines, important for enantioselective drugs. nih.gov |

| Organocatalysis | Small Organic Molecules | Avoids the use of metals, aligning with green chemistry principles. |

| Transition Metal Catalysis | Chiral Metal Complexes | Offers high efficiency and selectivity in forming chiral centers. |

Development of Environmentally Benign Synthetic Routes for Quinoline Carboxylic Acids

The development of environmentally friendly synthetic methods for quinoline carboxylic acids has become a major focus, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net These "green" approaches often involve the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. imist.maresearchgate.net

Several classical methods for quinoline synthesis, including the Doebner, Pfitzinger, and Friedländer reactions, have been adapted to be more environmentally benign. imist.maresearchgate.net For instance, the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, has been improved by using green chemistry principles. imist.manih.gov Modifications include employing efficient and recyclable catalysts, running reactions under solvent-free conditions, and utilizing microwave assistance to shorten reaction times and increase yields. imist.maresearchgate.net

One notable advancement is the use of p-toluenesulfonic acid as an efficient and reusable organocatalyst in the microwave-assisted synthesis of quinoline-4-carboxylic acid derivatives. researchgate.net This method offers several advantages, including high yields, short reaction times, an easy work-up process, and the avoidance of hazardous organic solvents. researchgate.net Similarly, task-specific ionic liquids have been developed as effective and water-tolerant acidic catalysts, achieving high yields in quinoline synthesis. nih.gov The use of formic acid as a biodegradable and renewable catalyst also represents a significant step towards greener quinoline synthesis. ijpsjournal.com

Furthermore, one-pot syntheses are increasingly favored as they reduce the number of steps and purification stages, thereby minimizing waste and resource consumption. researchgate.netnih.gov For example, a one-pot, three-component reaction for synthesizing 2-arylquinoline-4-carboxylic acids has been developed using a novel catalyst without the need for a solvent, resulting in good yields and short reaction times. researchgate.net These advancements highlight a clear trend towards more sustainable practices in the synthesis of quinoline carboxylic acids and their derivatives. researchgate.netresearchgate.net

Table 2: Comparison of Green Synthetic Methods for Quinoline Carboxylic Acids

| Method | Catalyst | Solvent/Conditions | Advantages | Reference |

| Microwave-Assisted Doebner Reaction | p-Toluenesulfonic acid | Ethanol (B145695) | High yield, short reaction time, avoids harmful solvents. researchgate.net | |

| One-Pot Synthesis | Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride | Solvent-free | Good yields (84-93%), short reaction times (12-30 min). researchgate.net | |

| Ionic Liquid Catalysis | SO3H-functionalized Ionic Liquids | Water | High yields (85-98%), water-tolerant, reusable catalyst. nih.gov | |

| Heterogeneous Catalysis | Solid supported reagents (BEMP) | Acetonitrile (B52724) | Good overall yields in a one-pot process. nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methylquinoline 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific experimental ¹H NMR data for 5-methylquinoline-6-carboxylic acid is not widely available in published literature, predictions based on established principles and data from analogous structures, such as 6-methylquinoline (B44275) and various quinoline (B57606) carboxylic acids, can provide an expected spectral profile.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The aromatic protons would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The exact chemical shifts would be influenced by the electronic effects of the methyl and carboxylic acid substituents. For instance, the carboxylic acid proton is expected to appear significantly downfield, typically in the range of 10-13 ppm.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ~8.9 | dd |

| H3 | ~7.4 | dd |

| H4 | ~8.1 | d |

| H7 | ~8.0 | d |

| H8 | ~7.6 | d |

| 5-CH₃ | ~2.6 | s |

| 6-COOH | ~12.0 | br s |

Note: These are predicted values and may differ from experimental results. dd = doublet of doublets, d = doublet, s = singlet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, experimental ¹³C NMR data for this compound is scarce. However, based on known substituent effects on the quinoline scaffold, a predicted spectrum can be outlined. The spectrum would feature eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing between 165-185 ppm. The quaternary carbons and the carbons of the pyridine (B92270) and benzene (B151609) rings would resonate in the aromatic region (approximately 120-150 ppm), while the methyl carbon would appear upfield.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~136 |

| C4a | ~148 |

| C5 | ~133 |

| C6 | ~130 |

| C7 | ~138 |

| C8 | ~128 |

| C8a | ~129 |

| 5-CH₃ | ~18 |

| 6-COOH | ~170 |

Note: These are predicted values and may differ from experimental results.

Advanced Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would reveal proton-proton couplings, helping to trace the connectivity of the aromatic protons within the quinoline ring system.

HSQC: This experiment would correlate each proton with its directly attached carbon atom, providing a clear map of the C-H bonds.

HMBC: This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation between the methyl protons and the C5 and C4a carbons would confirm the position of the methyl group. Similarly, correlations from the aromatic protons to the carboxylic acid carbon would verify its placement at the C6 position.

Mass Spectrometry (MS) Applications for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecule, confirming the expected composition of C₁₁H₉NO₂ for this compound. The predicted monoisotopic mass for this compound is 187.0633 g/mol . uni.lu An experimental HRMS measurement would be expected to yield a value very close to this, providing strong evidence for the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, this compound would likely be observed as a protonated molecule, [M+H]⁺, with an m/z of approximately 188.0706, or as a deprotonated molecule, [M-H]⁻, with an m/z of around 186.0560 in negative ion mode. uni.lu

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For carboxylic acids, a common fragmentation pathway involves the loss of the carboxyl group (a loss of 45 Da). libretexts.org Therefore, a significant fragment ion at m/z 142 (corresponding to the loss of COOH) would be anticipated. Further fragmentation of the quinoline ring could also be observed, providing additional corroboration of the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the purity of this compound and for distinguishing it from its structural isomers. In this technique, the compound is vaporized and passed through a chromatographic column, which separates it from volatile impurities based on differences in boiling points and interactions with the column's stationary phase.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The molecular ion peak confirms the compound's molecular weight (187.19 g/mol ). Key fragmentation patterns, such as the loss of the carboxylic acid group (as COOH or CO2) or the methyl group, provide definitive structural information that allows for its differentiation from other isomers like 2-methylquinoline-6-carboxylic acid. PubChemLite provides predicted collision cross-section values for various adducts of the molecule, which are derived from mass spectrometry data. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.07060 |

| [M+Na]⁺ | 210.05254 |

| [M-H]⁻ | 186.05604 |

| [M+NH₄]⁺ | 205.09714 |

| [M+K]⁺ | 226.02648 |

This table presents predicted mass-to-charge ratios for different adducts of this compound, calculated using CCSbase. uni.lu

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which causes the molecules to exist as dimers in the solid state, the hydroxyl (O–H) stretching vibration appears as a very broad and intense band, typically spanning the region from 3300 to 2500 cm⁻¹. orgchemboulder.com This broad absorption is a hallmark of carboxylic acids. orgchemboulder.comspcmc.ac.in

The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band. For dimerized aromatic carboxylic acids, this band is typically found in the range of 1760-1690 cm⁻¹. orgchemboulder.comnih.gov The conjugation of the carboxylic acid with the quinoline ring can influence the exact position of this peak. libretexts.org Additionally, the carbon-oxygen (C–O) single bond stretch appears in the 1320-1210 cm⁻¹ region, and O–H bending vibrations are also observable. orgchemboulder.comuomustansiriyah.edu.iq

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O–H Stretch (H-bonded) | 3300–2500 | Strong, Very Broad |

| C=O Stretch (Carbonyl) | 1760–1690 | Strong |

| C–O Stretch | 1320–1210 | Medium |

| O–H Bend | 1440–1395 | Medium |

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100–3000 | Medium-Strong |

| Methyl C-H Stretch | 3000–2850 | Medium |

| C=O Stretch | 1680–1640 | Weak-Medium |

| Quinoline Ring Vibrations | 1620–1400 | Strong |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The extensive π-conjugated system of the quinoline ring in this compound gives rise to characteristic strong absorptions. These absorptions are primarily due to π → π* transitions. The position of the absorption maxima (λmax) and their intensities (molar absorptivity, ε) are sensitive to the structure of the conjugated system and the presence of substituents. The carboxylic acid and methyl groups can cause slight shifts (either bathochromic or hypsochromic) in the absorption bands compared to unsubstituted quinoline. uomustansiriyah.edu.iq

| Transition Type | Typical Wavelength Range (nm) |

| π → π* (Quinoline Ring) | 250–350 |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the quinoline ring system and the orientation of the methyl and carboxylic acid substituents relative to the ring. A key feature that would be elucidated is the intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, confirming the dimeric structure often seen in the solid state. researchgate.net This analysis provides unambiguous proof of the compound's connectivity and stereochemistry.

Advanced Chromatographic Methods for Purity Assessment and Isolation (HPLC, TLC)

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential chromatographic techniques for both the purification and purity assessment of this compound. researchgate.net

HPLC: Reversed-phase HPLC (RP-HPLC) is a commonly used method for analyzing compounds of this nature. A C18 (octadecylsilyl) column is typically employed as the stationary phase, while the mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffered aqueous solution (e.g., phosphate (B84403) buffer at a slightly acidic pH). researchgate.net The compound's purity is determined by the area of its corresponding peak in the chromatogram, and the method can be validated for parameters like linearity, precision, and accuracy.

TLC: Thin-Layer Chromatography is a rapid and cost-effective method for monitoring reaction progress and assessing purity. For an aromatic carboxylic acid, a silica (B1680970) gel plate (polar stationary phase) would be used. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol), often with a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and moves as a single spot. The position of the spot (retention factor, Rf) is characteristic of the compound in that specific solvent system.

| Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with Buffer (e.g., Phosphate) | Quantitative Purity Analysis, Isolation |

| TLC | Silica Gel | Hexane/Ethyl Acetate with Acetic Acid | Qualitative Purity Check, Reaction Monitoring |

Theoretical and Computational Chemistry Studies of 5 Methylquinoline 6 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of 5-Methylquinoline-6-carboxylic acid. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the molecule's behavior.

The electronic structure of this compound, characterized by its quinoline (B57606) core substituted with a methyl and a carboxylic acid group, dictates its reactivity and intermolecular interactions. Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. For quinoline derivatives, the HOMO is typically distributed over the bicyclic aromatic system, indicating these regions are prone to electrophilic attack. The LUMO is also generally located on the quinoline ring system, highlighting its susceptibility to nucleophilic attack. The presence of the electron-donating methyl group and the electron-withdrawing carboxylic acid group significantly influences the electron distribution and the energies of these frontier orbitals.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, influencing its solubility and binding interactions. |

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used to predict how a molecule like this compound might interact with a biological target, typically a protein.

Molecular docking simulations can predict the preferred binding mode and affinity of this compound within the active site of a protein. These simulations are instrumental in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. For instance, the carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming strong interactions with polar amino acid residues (e.g., Arginine, Lysine, Histidine) in a binding pocket. The planar quinoline ring can engage in pi-pi stacking with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. The methyl group can contribute to binding by fitting into a hydrophobic pocket. These predictive studies are crucial for hypothesis-driven drug discovery, suggesting which protein targets the compound might modulate.

The insights gained from docking studies of the parent molecule can guide the rational design of analogues with improved properties. By identifying which parts of the molecule are essential for binding and which can be modified, chemists can design new compounds with potentially enhanced potency, selectivity, or pharmacokinetic properties. For example, if a docking simulation reveals an unoccupied hydrophobic pocket near the methyl group, analogues with larger alkyl groups could be designed to fill this pocket and increase binding affinity. Similarly, if the carboxylic acid group's position is suboptimal for hydrogen bonding, its position on the quinoline ring could be shifted in newly designed analogues. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational SAR studies aim to build a quantitative link between the chemical structure of a series of compounds and their biological activity.

For quinoline-based compounds, SAR studies have shown that modifications at various positions on the quinoline ring can have a significant impact on their biological activity. Computational QSAR models often use a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new compounds. For a series of quinoline carboxylic acids, these models can quantify the importance of features like the position and nature of substituents. For example, a QSAR model might reveal that electron-withdrawing groups at a certain position enhance activity, while bulky groups at another position are detrimental. These models provide a quantitative framework for understanding the SAR and for prioritizing the synthesis of the most promising new analogues based on their predicted activity.

In Silico Prediction of Spectroscopic Parameters and Reactivity Profiles

The theoretical prediction of spectroscopic and reactivity parameters for this compound can be robustly performed using quantum chemical methods, most notably Density Functional Theory (DFT). Such calculations provide a molecular-level understanding of the compound's intrinsic properties.

DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the geometry of this compound and subsequently predict its various spectroscopic signatures. nih.govresearchgate.net For instance, the theoretical vibrational frequencies can be calculated to aid in the interpretation of experimental infrared (IR) and Raman spectra. The characteristic IR absorptions for a carboxylic acid, such as the O-H and C=O stretching frequencies, are well-defined by these methods. libretexts.org The O-H stretching of the carboxylic acid group in a dimeric, hydrogen-bonded state typically appears as a very broad band in the range of 2500–3300 cm⁻¹, while the carbonyl (C=O) stretch is expected near 1710 cm⁻¹ in a dimeric form. libretexts.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. tsijournals.com These theoretical values, when compared against a standard reference like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental NMR signals. nih.govacs.org The chemical environment of each proton and carbon atom in this compound dictates its predicted chemical shift.

Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key outputs of DFT calculations. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack.

Another powerful tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com This provides a visual guide to how the molecule will interact with other charged or polar species.

Below are illustrative tables of predicted spectroscopic and reactivity data for this compound, based on typical values obtained for similar quinoline derivatives through DFT calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.9 | C2 | 151.2 |

| H3 | 7.5 | C3 | 122.5 |

| H4 | 8.1 | C4 | 137.8 |

| H7 | 8.0 | C4a | 148.9 |

| H8 | 7.8 | C5 | 130.1 |

| 5-CH₃ | 2.6 | C6 | 132.4 |

| COOH | 12.5 | C7 | 129.7 |

| C8 | 128.3 | ||

| C8a | 127.6 | ||

| 5-CH₃ | 19.5 | ||

| COOH | 168.9 |

Note: These are hypothetical values for illustrative purposes.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | 3300-2500 (broad) | Carboxylic acid O-H stretch (dimer) |

| ν(C-H) | 3100-3000 | Aromatic C-H stretch |

| ν(C-H) | 2980-2850 | Methyl C-H stretch |

| ν(C=O) | 1715 | Carboxylic acid C=O stretch (dimer) |

| ν(C=N) | 1620 | Quinoline C=N stretch |

| ν(C=C) | 1600, 1580, 1450 | Aromatic C=C stretches |

| δ(O-H) | 1420 | In-plane O-H bend |

| ν(C-O) | 1300 | Carboxylic acid C-O stretch |

| γ(O-H) | 920 | Out-of-plane O-H bend |

Note: These are hypothetical values for illustrative purposes.

Table 3: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 2.1 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.3 | Tendency to attract electrons |

| Hardness (η) | 2.2 | Resistance to change in electron distribution |

| Softness (S) | 0.45 | Reciprocal of hardness |

| Electrophilicity Index (ω) | 4.19 | Measure of electrophilic power |

Note: These are hypothetical values for illustrative purposes.

Cheminformatics and Data Mining for Structure-Property Correlations within Quinoline Carboxylic Acids

Cheminformatics and data mining are indispensable tools in modern drug discovery and materials science for establishing relationships between chemical structures and their properties, a concept known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR). tandfonline.commdpi.com For a class of compounds like quinoline carboxylic acids, these methods can be employed to build predictive models for various endpoints, including biological activity and physicochemical properties.

The process begins with the compilation of a dataset of quinoline carboxylic acid derivatives with known properties. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, surface area). mdpi.com

Once the descriptors are generated, statistical and machine learning algorithms are used to develop a mathematical model that correlates these descriptors with the property of interest. tandfonline.commdpi.com Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and various types of neural networks. The goal is to create a model that can accurately predict the property for new, untested quinoline carboxylic acid derivatives based solely on their calculated descriptors.

For instance, a QSAR study on a series of quinoline carboxylic acid derivatives might aim to predict their inhibitory activity against a particular enzyme. The resulting model could reveal that the presence of a specific substituent at a certain position on the quinoline ring, or a particular range of molecular lipophilicity (logP), is crucial for high activity. These insights are invaluable for the rational design of new, more potent compounds.

Molecular dynamics (MD) simulations can further enhance this understanding by providing insights into the dynamic behavior of these molecules, for example, in complex with a biological target. mdpi.comnih.gov This can help in refining the understanding of structure-activity relationships by considering the conformational flexibility and intermolecular interactions of the compounds. mdpi.com

The application of cheminformatics to quinoline carboxylic acids allows for the systematic exploration of chemical space, guiding synthetic efforts towards molecules with desired properties and reducing the need for extensive and costly experimental screening.

Reactivity and Chemical Transformations of 5 Methylquinoline 6 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of 5-methylquinoline (B1294701) is a versatile functional group that can undergo a variety of transformations, including esterification, amide formation, and decarboxylation. These reactions are fundamental in modifying the compound's properties and for the synthesis of new derivatives.

Esterification: The conversion of 5-methylquinoline-6-carboxylic acid to its corresponding esters can be achieved through several methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com For instance, the reaction of 4,8-dichloro-6-methylquinoline-3-carboxylic acid with ethanol (B145695) in the presence of a dehydrating agent under reflux conditions leads to the formation of the corresponding ethyl ester. The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Amide Formation: Amide synthesis from this compound can be accomplished by reacting it with an amine. Direct condensation of a carboxylic acid and an amine is possible but often requires harsh conditions. libretexts.org A more common and milder approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or activating the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride. libretexts.orgyoutube.com The reaction of an acid chloride with ammonia (B1221849) or a primary or secondary amine is a widely used method for preparing amides. libretexts.org Another effective method involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures. nih.gov

Decarboxylation: While specific studies on the decarboxylation of this compound are not prevalent, the removal of the carboxyl group from quinoline (B57606) carboxylic acids can be a challenging transformation. In some cases, thermal decarboxylation of related compounds, such as quinoline-2,3-dicarboxylic acid, has been noted to occur. tandfonline.com

Reactivity at the Quinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it basic and nucleophilic. quimicaorganica.orgvedantu.com This allows it to react with various electrophiles.

Alkylation and Acylation: The quinoline nitrogen can be alkylated or acylated to form quaternary quinolinium salts. quimicaorganica.org These reactions involve the attack of the nitrogen's lone pair on an alkyl halide or an acyl halide, respectively. quimicaorganica.org

N-Oxide Formation: The quinoline nitrogen can be oxidized to form a quinoline N-oxide. This transformation is typically achieved by reacting the quinoline with a peroxycarboxylic acid. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring System

The quinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the position of substitution being influenced by the electronic nature of the rings and any existing substituents.

Electrophilic Aromatic Substitution: The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. researchgate.netgcwgandhinagar.com Electrophilic attack preferentially occurs on the more electron-rich benzene ring, primarily at the 5- and 8-positions. numberanalytics.comquimicaorganica.orgyoutube.com This regioselectivity is due to the greater stability of the resulting carbocation intermediates. quimicaorganica.org The presence of the methyl group at the 5-position and the carboxylic acid group at the 6-position will further influence the regioselectivity of subsequent electrophilic substitutions.

Nucleophilic Aromatic Substitution: The pyridine ring of quinoline is electron-deficient and therefore more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. researchgate.netyoutube.com Halogenated quinolines at these positions readily undergo nucleophilic substitution with various nucleophiles. quimicaorganica.org The presence of the carboxylic acid and methyl groups on the benzene ring of this compound would likely have a lesser direct influence on nucleophilic substitutions occurring on the separate pyridine ring.

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the further functionalization of the quinoline ring system. These reactions allow for the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of a halo- or triflyloxy-substituted quinoline with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is versatile and tolerates a wide range of functional groups. youtube.com For example, halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones have been successfully coupled with (het)arylboronic acids in good to excellent yields. rsc.org While specific examples for this compound are not detailed, the principles of Suzuki coupling are broadly applicable to appropriately functionalized quinoline derivatives. The reaction mechanism typically involves oxidative addition of the haloquinoline to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org

Oxidation and Reduction Pathways of the Quinoline Core and Methyl Group

The quinoline core and the methyl substituent of this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized products.

Oxidation: The quinoline ring itself is generally resistant to oxidation. pharmaguideline.com However, the methyl group can be oxidized. For instance, the oxidation of methylquinolines can lead to the corresponding carboxylic acids. The oxidation of 2-methylquinoline-3-carboxylic acid with nickel peroxide in an aqueous base yields quinoline-2,3-dicarboxylic acid. tandfonline.comtandfonline.com A proposed mechanism for the oxidation of methylquinolines involves the formation of an aldehyde intermediate. acs.org

Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation, for example, using a palladium catalyst, can reduce both the pyridine and benzene rings. youtube.com Partial reduction of the pyridine ring can be achieved using reagents like tin and hydrochloric acid. vedantu.com Selective reduction of either the pyridine or the benzene ring can also be accomplished under specific conditions. iust.ac.ir

Advanced Chemical Applications of 5 Methylquinoline 6 Carboxylic Acid and Its Derivatives

Role as Versatile Synthetic Building Blocks in Complex Organic Synthesis

5-Methylquinoline-6-carboxylic acid serves as a highly valuable and versatile building block in the field of complex organic synthesis. Its rigid, bicyclic aromatic structure, combined with the reactive carboxylic acid handle and the methyl group, provides a unique scaffold for the construction of a wide array of more complex molecules. The quinoline (B57606) core is a prominent feature in many biologically active compounds, making its derivatives, including this compound, sought-after starting materials in medicinal chemistry and drug discovery. chemimpex.comnih.gov

The carboxylic acid group at the 6-position is particularly useful as it can be readily converted into other functional groups such as esters, amides, or acid chlorides. This allows for the straightforward attachment of various side chains and the construction of larger molecular architectures. For instance, amide coupling reactions are frequently employed to link the quinoline scaffold to other pharmacophores or molecular fragments, leading to novel compounds with potential therapeutic applications. researchgate.net The synthesis of novel quinoline-3-carboxylic acid derivatives as potential HIV-1 integrase inhibitors, for example, highlights the utility of the quinoline core in creating structurally complex and biologically active molecules. mdpi.com

Furthermore, the quinoline ring system itself can participate in various chemical transformations. The nitrogen atom imparts basic properties to the ring, and the aromatic system can undergo electrophilic or nucleophilic substitution reactions, although the specific conditions depend on the existing substituents. arsdcollege.ac.in The presence of the methyl group at the 5-position can influence the reactivity and regioselectivity of these reactions through electronic and steric effects. Researchers leverage these characteristics to design multi-step synthetic sequences, where this compound acts as a key intermediate, ultimately leading to the total synthesis of natural products or the creation of novel compound libraries for high-throughput screening. chemimpex.comsci-hub.se

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | |

| Amide Coupling | Amine, Coupling Agent (e.g., EDC, HATU) | Amide | researchgate.net |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride | acs.org |

| Pfitzinger Condensation | Isatin (B1672199) derivative, Carbonyl Compound, Base | Substituted Quinoline-4-carboxylic acid | nih.gov |

| Suzuki Coupling | Boronic acid/ester, Palladium catalyst, Base | Aryl-substituted Quinoline | nih.gov |

Precursors for the Construction of Fused Heterocyclic Systems (e.g., Naphthyridines)

The quinoline scaffold of this compound is an excellent starting point for the synthesis of more elaborate fused heterocyclic systems, most notably naphthyridines. Naphthyridines are bicyclic heteroaromatic compounds containing two nitrogen atoms, and they are of significant interest in medicinal chemistry due to their diverse biological activities, including use as antimalarial agents. mdpi.comdtic.mil

The synthesis of a naphthyridine ring system often involves the construction of a second pyridine (B92270) ring fused to the existing quinoline core. Various synthetic strategies can be employed to achieve this. One common approach involves the elaboration of substituents on the quinoline ring to create the necessary precursors for cyclization. For example, functional groups ortho to the ring nitrogen or on the carbocyclic part of the quinoline can be manipulated to participate in ring-closing reactions. While direct conversion of this compound to a naphthyridine is a complex transformation, it can serve as a precursor to intermediates that are more amenable to cyclization. For instance, the carboxylic acid could be converted to an amine or another functional group that can then be used to build the second heterocyclic ring.

Several established synthetic methods for naphthyridines, such as the Skraup reaction or Friedländer annulation, could potentially be adapted. The Skraup reaction, for example, involves the reaction of an aminopyridine with glycerol (B35011) to form a 1,5-naphthyridine. mdpi.com In a modified sense, a suitably functionalized derivative of this compound could undergo intramolecular cyclization to form a naphthyridine-type structure. The development of new synthetic methodologies, including metal-catalyzed reactions, has further expanded the toolbox for constructing these complex fused systems from simpler quinoline precursors. mdpi.com

| Naphthyridine Isomer | Typical Precursor Type | Synthetic Method Example | Reference |

|---|---|---|---|

| 1,5-Naphthyridine | 3-Aminopyridine | Skraup reaction | mdpi.com |

| 1,6-Naphthyridine | 4-Aminopyridine | Not specified | chemspider.comnih.gov |

| Tetrahydro-1,5-naphthyridine | Imine and Olefin | Aza-Diels-Alder (Povarov) reaction |

Development of Specialized Reagents and Catalysts Utilizing the Quinoline Carboxylic Acid Scaffold

The inherent properties of the quinoline carboxylic acid scaffold, such as its rigidity, planarity, and ability to coordinate with metal ions, make it an attractive platform for the design of specialized reagents and catalysts. chemimpex.com The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions. chemimpex.comresearchgate.net This chelating ability is central to its application in catalysis.

By modifying the basic this compound structure, chemists can fine-tune the electronic and steric properties of the resulting ligand to control the activity and selectivity of a metal catalyst. For example, attaching chiral auxiliaries to the quinoline backbone can create chiral ligands for asymmetric catalysis, a crucial technology for the synthesis of enantiomerically pure pharmaceuticals. The development of novel ionically tagged magnetic nanoparticles incorporating a thiazole (B1198619) sulfonic acid chloride catalyst demonstrates the successful application of complex, functionalized catalysts for the synthesis of 2-aryl-quinoline-4-carboxylic acids. acs.org

Beyond metal catalysis, the quinoline structure itself can be part of an organocatalyst. The nitrogen atom can act as a Lewis base or be protonated to act as a Brønsted acid, participating directly in catalytic cycles. The development of green and efficient methods for preparing quinoline-4-carboxylic acid derivatives often involves the use of novel catalysts, including rare earth metal catalysts and Lewis acid-surfactant combined catalysts, highlighting the ongoing innovation in this area. researchgate.net These examples underscore the potential of the quinoline carboxylic acid scaffold as a tunable platform for creating next-generation catalysts for a wide range of chemical transformations.

Exploration in Advanced Materials Science (e.g., Dyes, Fluorescent Probes)

The quinoline ring system is a well-known fluorophore, and its derivatives are extensively explored in advanced materials science, particularly for the development of dyes and fluorescent probes. chemimpex.comnih.gov The rigid, conjugated structure of this compound provides a foundation for creating molecules with interesting photophysical properties, including strong absorption and emission in the UV-visible region.

Quinoline-based fluorescent probes are designed to detect specific analytes, such as metal ions or biologically important molecules, with high sensitivity and selectivity. nih.govbeilstein-journals.org The mechanism of sensing often relies on the chelation of the target analyte by the quinoline derivative, which modulates the fluorescence properties of the molecule. For example, the binding of a metal ion to the nitrogen and carboxylate oxygen of this compound can lead to a significant change in fluorescence intensity or a shift in the emission wavelength, providing a clear signal for detection. nih.gov Derivatives of 8-aminoquinoline (B160924) are particularly noted for their use as fluorescent probes for zinc ions. nih.gov

In the realm of materials, quinoline derivatives are used as building blocks for organic light-emitting diodes (OLEDs), dyes for solar cells, and other organic electronic components. chemimpex.com The ability to tune the electronic properties of the quinoline ring through substitution allows for the rational design of materials with specific absorption and emission characteristics, as well as desired charge-transport properties. The synthesis of 5-substituted 8-hydroxyquinoline (B1678124) derivatives and their metal complexes, for instance, is a key area of research for creating new materials with potential applications in various technologies. researchgate.net

| Application | Key Property of Quinoline Scaffold | Example Derivative Class | Reference |

|---|---|---|---|

| Fluorescent Probes for Metal Ions | Chelation and Fluorescence Modulation | 8-Aminoquinoline derivatives | nih.gov |

| Fluorescent Sensors for Carboxylic Acids | Hydrogen Bonding and Excimer Emission | Quinoline-based fluororeceptors | beilstein-journals.org |

| Organic Electronics | Charge Transport and Tunable Electronics | General quinoline derivatives | chemimpex.com |

| Fluorescent Dyes | Conjugated π-system, Strong Emission | 2-Methylquinoline-6-carboxylic acid | chemimpex.com |

Mechanistic Biological Investigations of Quinoline Carboxylic Acids

Molecular Target Identification and Binding Interaction Studies

No published studies were found that investigate the inhibitory activity of 5-Methylquinoline-6-carboxylic acid against Protein Kinase CK2, Dihydroorotate (B8406146) Dehydrogenase (DHODH), Topoisomerase, Tyrosine Kinases, or Monoacylglycerol Lipase. Research on the inhibition of these enzymes has focused on other quinoline-based structures. nih.govnih.govnih.govnih.gov

There is no available research detailing the molecular interactions or binding mechanisms of this compound with specific proteins or nucleic acids. Studies on related compounds, such as certain quinoline-3-carboxylic acid derivatives, have suggested interactions with DNA, but these findings are not applicable to the specific molecule . researchgate.net

Cellular Pathway Modulation Studies

No data could be located regarding the effects of this compound on the induction of cellular apoptosis or the perturbation of the cell cycle in any cellular models.

There are no available in vitro studies that assess the potential for this compound to inhibit angiogenesis or disrupt cell migration.

No research findings were identified concerning the modulation of nuclear receptor responsiveness by this compound. While other carboxylic acid-based quinolines have been investigated as modulators for receptors like the Liver X Receptor (LXR) nih.gov, this research does not include the specified compound.

Studies on Tubulin Polymerization Inhibition

No published studies were identified that investigate the effect of this compound on tubulin polymerization. Research on other quinoline (B57606) derivatives has shown that some can inhibit tubulin polymerization, suggesting a potential area for future investigation for this specific compound. nih.govnih.gov However, there is no direct evidence to suggest that this compound shares this activity.

Characterization of Antimicrobial Mechanisms against Specific Microorganisms in vitro

There is a lack of specific studies on the antimicrobial mechanisms of this compound against any particular microorganisms. The quinoline core is a well-known pharmacophore in many antibacterial agents, which typically act by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov However, without specific experimental data for this compound, its antimicrobial potential and mechanism of action cannot be confirmed.

Elucidation of Antiviral Activity Mechanisms

No research is currently available on the specific antiviral mechanisms of this compound. While some quinoline carboxylic acid analogues have been investigated for their antiviral properties, including the inhibition of viral replication through mechanisms like targeting human dihydroorotate dehydrogenase (DHODH), there are no such findings for this compound. nih.gov Studies on other quinoline derivatives have explored their potential in the context of HIV-1, but this has not been extended to the specific compound .

Biochemical Mechanisms of Antioxidant Activity

The biochemical mechanisms of antioxidant activity for this compound, such as hydrogen radical scavenging, have not been reported in the scientific literature. While some quinoline derivatives have been assessed for their antioxidant potential, a study evaluating a range of quinoline carboxylic acids found that they lacked DPPH radical scavenging capacities. nih.gov Specific data for this compound is not available.

Concluding Remarks and Future Research Perspectives

Identified Gaps in Current Research on 5-Methylquinoline-6-carboxylic Acid

Despite the versatility of the quinoline (B57606) core, dedicated research on this compound is sparse. A comprehensive review of existing literature reveals several key gaps:

Limited Synthesis Exploration: While general methods for quinoline synthesis like the Doebner-von Miller or Pfitzinger reactions are well-established, studies focusing on optimizing these routes specifically for this compound to improve yield, reduce toxic reagents, and enhance environmental friendliness are lacking. researchgate.net

Scant Biological Profiling: There is a significant deficit in the systematic evaluation of the biological activities of this compound and its simple derivatives. Much of the biological data available is for more complex quinoline structures, leaving the foundational activity of this specific scaffold largely unknown. nih.govnih.gov

Physicochemical Characterization: Detailed experimental and theoretical characterization of its electronic properties, solid-state structure, and behavior in various solvent systems is not comprehensively documented.

Lack of Structure-Activity Relationship (SAR) Studies: Without a library of synthesized analogues, establishing a clear SAR is impossible. Research is needed to understand how modifications to the methyl and carboxylic acid groups, as well as substitutions at other positions on the quinoline ring, affect its properties and activity. mdpi.com

Opportunities for Advanced Functionalization and Rational Analogue Design

The structure of this compound offers multiple sites for chemical modification, providing a rich platform for the rational design of new functional molecules.

Carboxylic Acid Derivatization: The carboxylic acid group is a prime handle for creating amides, esters, and other derivatives. researchgate.net For instance, coupling with various amino acids or heterocyclic amines could generate novel compounds with potential as antimicrobial or anticancer agents. researchgate.netnih.gov

Methyl Group Functionalization: The 5-methyl group, while less reactive than the carboxylic acid, can be a site for radical halogenation or oxidation to an aldehyde or carboxylic acid, opening pathways to new, multi-functionalized quinoline systems.

C-H Bond Functionalization: Recent advances in C-H activation and functionalization offer a powerful strategy for directly modifying the quinoline core at other positions. rsc.org This modern synthetic approach could be used to introduce diverse functional groups, rapidly expanding the chemical space around the this compound scaffold and enhancing its pharmacological profile. rsc.org

Rational Design for Specific Targets: By leveraging structural information from known drug targets, analogues can be rationally designed. For example, quinoline derivatives have been designed as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) and HIV reverse transcriptase. nih.govnih.gov A structure-guided approach could be used to design this compound derivatives that form specific interactions within the binding sites of these or other enzymes. nih.govresearchgate.net

Integration of Multidisciplinary Methodologies (Computational and Experimental) for Comprehensive Understanding

To accelerate the exploration of this compound, a synergistic approach combining computational and experimental techniques is essential.

Computational Modeling (In Silico Studies):

DFT (Density Functional Theory) Studies: DFT can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties, guiding synthetic efforts and interpreting experimental results. nih.gov

Molecular Docking: Docking studies can predict the binding affinity and orientation of designed analogues within the active sites of biological targets, helping to prioritize which compounds to synthesize. nih.govresearchgate.net

QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models can be developed to correlate the three-dimensional structures of a series of analogues with their biological activity, providing insights for designing more potent compounds. mdpi.com

Experimental Validation (In Vitro & In Vivo Studies):

Advanced Synthesis: The synthesis of novel derivatives can be achieved through modern, efficient methods, including one-pot procedures and microwave-assisted reactions. researchgate.net

Spectroscopic Analysis: Thorough characterization of new compounds using techniques like NMR (1H, 13C, 2D), mass spectrometry, and FT-IR is crucial to confirm their structures. nih.govajchem-a.com

Biological Screening: Synthesized compounds should be subjected to a broad panel of biological assays to identify potential therapeutic applications, such as antimicrobial, anticancer, or enzyme inhibitory activities. ajchem-a.commdpi.com

This integrated workflow, where computational predictions guide experimental work and experimental results refine computational models, creates a powerful feedback loop for efficient discovery.

Emerging Areas of Research and Unexplored Biological Pathways for Quinoline Carboxylic Acids

The broader family of quinoline carboxylic acids continues to find applications in new and exciting areas of research. These emerging trends suggest promising, yet unexplored, avenues for derivatives of this compound.

Targeting Novel Cancer Pathways: While quinolines are known anticancer agents, their application against newer targets is an active area of research. nih.gov This includes the inhibition of signaling pathways like PI3K/AkT/mTOR and targeting specific receptors such as c-Met and VEGF receptors, which are crucial for cancer cell proliferation, survival, and angiogenesis. nih.gov

Inhibition of Viral Enzymes: Quinolines have shown promise as inhibitors of viral enzymes beyond HIV reverse transcriptase. nih.gov There is potential to explore their activity against enzymes from other viruses, which could lead to the development of new antiviral therapies.

Fluorescent Probes and Materials Science: The quinoline scaffold is inherently fluorescent and can be developed into chemical sensors and probes for live-cell imaging. nih.gov The specific substitution pattern of this compound could be exploited to create novel dyes with unique photophysical properties. nih.gov

Modulation of Parasitic and Bacterial Enzymes: Quinoline carboxylic acids are effective inhibitors of bacterial and parasitic enzymes like dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. nih.govacs.org Exploring the inhibitory potential of this compound derivatives against DHODH from various pathogens could yield new anti-infective agents. nih.gov

By systematically addressing the current research gaps and leveraging modern scientific tools, the scientific community can unlock the full potential of this compound as a valuable building block for new medicines and materials.

Q & A

Q. What are the common synthetic routes for preparing 5-methylquinoline-6-carboxylic acid?

The synthesis of this compound typically involves functionalization of the quinoline core. One approach is the Pfitzinger reaction, which condenses isatin derivatives with ketones under alkaline conditions to form quinoline-4-carboxylic acids . Modifications, such as introducing methyl groups at specific positions, may require Friedel-Crafts alkylation or directed ortho-metalation strategies. For example, methyl groups can be introduced via palladium-catalyzed coupling reactions or by using pre-substituted starting materials like 2-methylquinoline derivatives . Post-synthetic hydrolysis of ester intermediates (e.g., methyl esters) using aqueous NaOH or HCl can yield the carboxylic acid .

Q. How can researchers verify the purity and structural integrity of this compound?

- Chromatography : Use HPLC or GC-MS to assess purity, ensuring a single peak corresponds to the target compound.

- Spectroscopy :

- NMR : Analyze and NMR spectra to confirm substituent positions (e.g., methyl at C5, carboxylic acid at C6). Discrepancies in coupling constants or chemical shifts may indicate regioisomeric impurities .

- IR : Confirm the presence of carboxylic acid (O-H stretch ~2500-3000 cm, C=O ~1700 cm) and aromatic C-H stretches .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., CHNO) .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

The compound’s solubility depends on pH due to the carboxylic acid group. In aqueous buffers (pH > 5), it ionizes and dissolves better. For neutral or acidic conditions, polar aprotic solvents like DMSO or DMF are effective. For cell-based assays, ensure solvent concentrations remain <1% to avoid cytotoxicity .

Q. What are the documented biological activities of quinoline-6-carboxylic acid derivatives?

Quinoline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, 4-chloro-2-methylquinoline-6-carboxylic acid has shown inhibitory effects on bacterial efflux pumps, while methoxy-substituted analogs demonstrate kinase inhibition . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -COOH) at C6 enhance target binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the methyl group at C5?

- Directed Metalation : Use lithium diisopropylamide (LDA) to deprotonate the C5 position of 6-methoxyquinoline, followed by methyl iodide quenching. This method avoids competing substitutions .

- Catalytic Methylation : Employ Pd-catalyzed C-H activation with methylboronic acid. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)) and temperature (80–100°C) to minimize side products .

- Troubleshooting : Monitor by TLC and adjust stoichiometry if intermediates (e.g., methyl esters) persist .

Q. How should contradictions in spectral data (e.g., NMR shifts) between synthetic batches be resolved?

- Reproducibility Checks : Confirm reaction conditions (e.g., anhydrous solvents, inert atmosphere) to rule out oxidation or hydrolysis artifacts.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the C5 methyl group in this compound should show -coupling with adjacent protons in the quinoline ring .

- Reference Standards : Compare data with structurally validated analogs (e.g., 4-chloro-7-methoxyquinoline-6-carboxylate esters) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DNA gyrase). Focus on the carboxylic acid’s role in hydrogen bonding .

- MD Simulations : Perform 100-ns molecular dynamics runs to assess stability of ligand-protein complexes. Analyze RMSD plots for conformational shifts .

- QSAR Models : Train models using datasets of quinoline derivatives with known IC values. Highlight descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers address low bioactivity in initial screenings of this compound derivatives?

- Prodrug Design : Convert the carboxylic acid to ester or amide prodrugs to enhance membrane permeability. For example, methyl esters are hydrolyzed intracellularly to release the active acid .

- Substituent Modulation : Introduce electron-donating groups (e.g., -OCH) at C7 or C8 to improve target engagement. SAR studies on 4-chloro-7-methoxy analogs show enhanced antibacterial potency .

- Formulation Optimization : Use nanoencapsulation (e.g., liposomes) to improve solubility and bioavailability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.